molecular formula C9H11ClN2S B1349783 N'-(4-Chlorophenyl)-N,N-dimethylthiourea CAS No. 2212-17-1

N'-(4-Chlorophenyl)-N,N-dimethylthiourea

Cat. No.: B1349783
CAS No.: 2212-17-1
M. Wt: 214.72 g/mol
InChI Key: FWGDAHLBEXSAPT-UHFFFAOYSA-N
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Description

N’-(4-Chlorophenyl)-N,N-dimethylthiourea is an organic compound that belongs to the class of thioureas It is characterized by the presence of a 4-chlorophenyl group attached to the nitrogen atom of the thiourea moiety

Scientific Research Applications

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development.

    Medicine: Research has indicated its potential use in the treatment of diseases such as cancer and tuberculosis.

    Industry: It is used in the production of polymers and other materials with specific properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N’-(4-Chlorophenyl)-N,N-dimethylthiourea typically involves the reaction of 4-chloroaniline with dimethylthiocarbamoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

4-Chloroaniline+Dimethylthiocarbamoyl chlorideN’-(4-Chlorophenyl)-N,N-dimethylthiourea+HCl\text{4-Chloroaniline} + \text{Dimethylthiocarbamoyl chloride} \rightarrow \text{N'-(4-Chlorophenyl)-N,N-dimethylthiourea} + \text{HCl} 4-Chloroaniline+Dimethylthiocarbamoyl chloride→N’-(4-Chlorophenyl)-N,N-dimethylthiourea+HCl

Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using similar reaction conditions, with careful control of temperature and reaction time to optimize yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions: N’-(4-Chlorophenyl)-N,N-dimethylthiourea can undergo various chemical reactions, including:

    Oxidation: The thiourea moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium thiolate.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of N’-(4-Chlorophenyl)-N,N-dimethylthiourea involves its interaction with specific molecular targets, such as enzymes or receptors. The thiourea moiety can form hydrogen bonds with active sites of enzymes, inhibiting their activity. This inhibition can disrupt metabolic pathways, leading to the desired therapeutic effects.

Comparison with Similar Compounds

    N,N-Dimethylthiourea: Lacks the 4-chlorophenyl group, making it less specific in its interactions.

    N’-(4-Methylphenyl)-N,N-dimethylthiourea: Similar structure but with a methyl group instead of a chlorine atom, leading to different reactivity and biological activity.

    N’-(4-Bromophenyl)-N,N-dimethylthiourea: Contains a bromine atom, which can affect its reactivity and interactions compared to the chlorine atom.

Uniqueness: N’-(4-Chlorophenyl)-N,N-dimethylthiourea is unique due to the presence of the 4-chlorophenyl group, which enhances its specificity and potency in various applications. The chlorine atom can participate in additional interactions, such as halogen bonding, which can further influence its chemical and biological properties.

Properties

IUPAC Name

3-(4-chlorophenyl)-1,1-dimethylthiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClN2S/c1-12(2)9(13)11-8-5-3-7(10)4-6-8/h3-6H,1-2H3,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWGDAHLBEXSAPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=S)NC1=CC=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40176637
Record name N'-(4-Chlorophenyl)-N,N-dimethylthiourea
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>32.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26727574
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

2212-17-1
Record name N'-(4-Chlorophenyl)-N,N-dimethylthiourea
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Record name NSC63176
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Record name N'-(4-Chlorophenyl)-N,N-dimethylthiourea
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(4-CHLOROPHENYL)-1,1-DIMETHYL-2-THIOUREA
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Record name N'-(4-Chlorophenyl)-N,N-dimethylthiourea
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Q & A

Q1: What is the significance of determining the crystal structure of 3-(4-chlorophenyl)-1,1-dimethylthiourea?

A1: Determining the crystal structure of a compound provides valuable information about its three-dimensional arrangement of atoms. This information is crucial for understanding various physicochemical properties, including:

  • Molecular Interactions: The crystal structure reveals how molecules of 3-(4-chlorophenyl)-1,1-dimethylthiourea interact with each other in the solid state. These interactions, often governed by hydrogen bonding and van der Waals forces, can influence properties like melting point and solubility. []
  • Structure-Activity Relationships: For compounds with potential biological activity, knowing the crystal structure can aid in understanding how the molecule might interact with biological targets, like enzymes or receptors. []

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